BENGHE Foundational & Exploratory

Check Availability & Pricing

Comprehensive Structural Elucidation of N-
methyl-N-phenyl-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest
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Compound Name:
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Cat. No.: B181119
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Executive Summary

N-methyl-N-phenyl-3-phenylpropanamide (CAS: 18859-20-6) is a tertiary amide synthesized
from N-methylaniline and hydrocinnamic acid (3-phenylpropanoic acid).[1][2] In pharmaceutical
chemistry, it serves as a critical model compound for studying amide bond rotamerism and as a
structural intermediate for various bioactive scaffolds, including fentanyl analogs and calcium
channel blockers.

This guide provides a rigorous analysis of its chemical structure, focusing on the restricted
rotation around the amide bond—a phenomenon that complicates NMR interpretation and
influences pharmacological docking.

Core Chemical Identity
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Property Specification

IUPAC Name N-methyl-N,3-diphenylpropanamide

CAS Registry Number 18859-20-6

Molecular Formula C16H17NO

Molecular Weight 239.31 g/mol

SMILES CN(C1=CC=CC=C1l)C(=0)CcC2=CC=CC=C2
Key Structural Motif Tertiary Amide (N-methyl-N-phenyl)

Structural Architecture & Rotamerism

The defining feature of this molecule is the steric clash between the N-methyl group and the N-
phenyl ring against the carbonyl oxygen. This forces the amide bond into two distinct
conformational states (rotamers) which interconvert slowly on the NMR timescale at room
temperature.

The Rotameric Equilibrium

Unlike secondary amides which prefer the trans (Z) conformation, tertiary N-methyl-N-phenyl
amides often exist as a mixture of cis (E) and trans (Z) isomers.

e E-Isomer (Cis): The N-Methyl group is cis to the Carbonyl oxygen.
e Z-Isomer (Trans): The N-Phenyl group is cis to the Carbonyl oxygen (N-Methyl is trans).

The equilibrium ratio is typically governed by the steric bulk of the hydrocinnamoyl chain versus
the electronic conjugation of the N-phenyl ring.

Transition State
(Partial Double Bond Break)

E-Isomer (Minor) -
(Me cis to O) AGH ~ 16-20 keal/mol

Z-Isomer (Major)
(Ph cis to O)

Slow Rotation

Figure 1: Amide Bond Rotamerism Equilibrium
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Synthetic Protocol (Schotten-Baumann)

The most robust synthesis involves the acylation of N-methylaniline with hydrocinnamoyl
chloride. This method avoids racemization (if chiral centers were present) and ensures high
yield.

Reaction Workflow

Reagents:

Substrate: N-methylaniline (1.0 eq)

Acylating Agent: 3-Phenylpropionyl chloride (1.1 eq)

Base: Triethylamine (EtsN) or Pyridine (1.5 eq) to scavenge HCI.

Solvent: Dichloromethane (DCM) or THF (Anhydrous).
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Hydrocinnamic Acid SOCI2 / DMF (cat)

Activation

Hydrocinnamoyl Chloride N-methvlaniline Et3N / DCM
(Reactive Intermediate) y 0°C -> RT

Crude Amide
(Mixture)

:

Workup:
1. 1M HCI Wash (Remove Amine)
2. NaHCO3 Wash (Remove Acid)

Pure N-methyl-N-phenyl-

3-phenylpropanamide

Figure 2: Acylation Synthesis Pathway

Click to download full resolution via product page

Protocol Steps

 Activation: Dissolve hydrocinnamic acid in DCM. Add thionyl chloride (

) dropwise with a catalytic amount of DMF. Reflux for 2 hours to generate the acid chloride.
Evaporate excess

e Coupling: Dissolve N-methylaniline and

in dry DCM. Cool to 0°C.
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o Addition: Add the hydrocinnamoyl chloride (dissolved in DCM) dropwise to the amine
solution.

e Reaction: Allow to warm to room temperature and stir for 4-12 hours.

o Workup: Wash organic layer with 1M HCI (to remove unreacted N-methylaniline) followed by
sat.

(to remove unreacted acid). Dry over

and concentrate.

Spectroscopic Characterization

Due to the rotamers, the NMR spectrum will likely show signal doubling for the N-methyl and
potentially the hydrocinnamoyl methylene protons.

Nuclear Magnetic Resonance (NMR)
Predicted *H NMR (400 MHz, CDCIs): Note: Chemical shifts (

) are approximate and may vary based on concentration and rotamer ratio (typically ~2:1).

Proton . . . i
. Multiplicity Shift (ppm) Diagnostic Note
Environment

Key Indicator:
Appears as two

N-CHs Singlet (Split) 3.20 & 3.25 ]
unequal singlets due
to rotamers.
-CH:z- (a to C=0) Triplet/Multiplet 2.35-2.50 May broaden or split.
-CHz- (B to C=0) Triplet/Multiplet 2.90 -3.05 Benzylic protons.
. . Overlaps with C-Ph
Aromatic (N-Ph) Multiplet 7.10-7.45 )
ring.
Typical
Aromatic (C-Ph) Multiplet 7.10-7.30 monosubstituted

benzene pattern.
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Interpretation: If the spectrum appears "messy" or contains "impurity” peaks near the main
signals, perform a Variable Temperature (VT) NMR. Heating the sample to ~60-80°C should
cause the rotamer peaks to coalesce into single, sharp averages, confirming the purity.

Mass Spectrometry (MS)

lonization: ESI+ or EI (70 eV). Molecular lon: [M+H]* = 240.15 (ESI); M+ = 239 (EI).

Fragmentation Logic (El): The molecule cleaves primarily at the benzylic positions and the

amide bond.

Parent Ion [M]+

m/z 239
C-N Cleavage C-N Cleavage
Hydrocinnamoyl Cation N-Methylaniline Ion
Benzylic Cleavage [PhCH2CH2CO]+ [PhN(Me) ]+
m/z 133 m/z 106

Loss of CH2=C=0

Tropylium Ion
[C7TH7 ]+
m/z 91

Figure 3: Mass Spectrometry Fragmentation Tree

Click to download full resolution via product page

e m/z 91 (Base Peak): Tropylium ion (

), characteristic of the benzyl group in the hydrocinnamoyl chain.

e m/z 105: Phenethyl cation (

) is also common.
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e m/z 133: Acylium ion (

Physicochemical Profile

For drug development contexts, the lipophilicity of this compound is significant.
e LogP (Predicted): ~3.6 — 3.9. (Highly lipophilic due to two phenyl rings).
e Solubility: Insoluble in water; soluble in DMSO, Methanol, DCM, Ethyl Acetate.

e Melting Point: Low melting solid or oil (due to rotameric disorder preventing efficient crystal
packing). Literature suggests melting points for similar analogs are often < 60°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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